molecular formula C14H26O2 B1581214 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- CAS No. 40910-49-4

1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-

Cat. No.: B1581214
CAS No.: 40910-49-4
M. Wt: 226.35 g/mol
InChI Key: ZJPKYCLAROITRY-UHFFFAOYSA-N
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Description

1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Alkylation: Introduction of ethoxyethoxy groups.

    Diene Formation: Formation of the octadiene backbone through coupling reactions.

    Functional Group Modification: Adjustments to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of double bonds to epoxides or other oxygen-containing groups.

    Reduction: Hydrogenation of double bonds to form saturated compounds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles like sodium ethoxide for ethoxy group introduction.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving similar structures.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. These interactions may involve:

    Binding to Enzymes: Modulating enzyme activity.

    Pathway Modulation: Affecting biochemical pathways through its structural properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-: Shares similar structural features but differs in the position of functional groups.

    Other Octadienes: Compounds with similar diene structures but different substituents.

Properties

IUPAC Name

3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,10,13H,1,8-9,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPKYCLAROITRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866024
Record name 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
Source EPA DSSTox
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40910-49-4
Record name Acetaldehyde ethyl linalyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40910-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Record name 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene
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Synthesis routes and methods

Procedure details

Into an 1 l reaction flask is placed 216 g vinylethyl ether. Under stirring a solution of 0.2 g concentrated sulfuric acid (s.g. 1.84) in 154 g linalool is added over a 2 hour period at 30°C. Then 100 g of a 10-percent soda solution are added to the reaction mixture and the entire mixture is stirred for half an hour. The organic upper layer is separated and fractionated with 0.5 g soda to obtain 186 g acetaldehyde ethyl linalyl acetal. The acetal has a boiling point of 90°-94°C. at 2 mm Hg; nD20 1,4495-1,4485. The addition of soda to the product to be distilled prevents the formation of 5.9-dimethyl-4.8-decadien-1-al during the fractionation.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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